Cyclopentyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl methylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl methylphosphonate can be synthesized through a three-stage route starting from commercially available trimethyl phosphite. The process involves partial transesterification with alcohols in the presence of a sodium catalyst to form mixed phosphites, followed by an Arbusov reaction with methyl iodide to yield alkyl methyl methylphosphonates. Selective demethylation using bromotrimethylsilane, followed by methanolysis of the phosphorus silyl esters, produces the desired hydrogen phosphonates .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes as laboratory methods but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Substitution reactions, such as the Arbuzov reaction, can introduce different alkyl or aryl groups to the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for demethylation, methyl iodide for the Arbusov reaction, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions include alkyl or aryl phosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction and conditions employed .
Scientific Research Applications
Cyclopentyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s stable C—P bond makes it useful in studying biochemical pathways involving phosphorus.
Medicine: Research into its potential as a drug or pro-drug for targeting specific biological pathways is ongoing.
Mechanism of Action
The mechanism by which cyclopentyl methylphosphonate exerts its effects involves its interaction with molecular targets containing phosphorus. The stable C—P bond allows it to participate in biochemical reactions without breaking down easily. This stability is crucial for its role in various applications, including as a precursor for other phosphorus-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclopentyl methylphosphonate include other alkyl and aryl phosphonates, such as:
- Cyclohexyl methylphosphonate
- Phenyl methylphosphonate
- Ethyl methylphosphonate
Uniqueness
This compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and stability. This makes it particularly useful in applications where a stable yet reactive phosphorus compound is required .
Properties
CAS No. |
73207-99-5 |
---|---|
Molecular Formula |
C6H12O3P- |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
cyclopentyloxy(methyl)phosphinate |
InChI |
InChI=1S/C6H13O3P/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,7,8)/p-1 |
InChI Key |
NNEOGNGGOICVAB-UHFFFAOYSA-M |
Canonical SMILES |
CP(=O)([O-])OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.